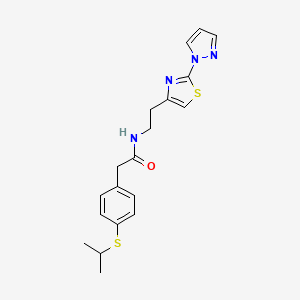

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS2/c1-14(2)26-17-6-4-15(5-7-17)12-18(24)20-10-8-16-13-25-19(22-16)23-11-3-9-21-23/h3-7,9,11,13-14H,8,10,12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRMROSRUSSKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural framework comprising a pyrazole ring, a thiazole moiety, and an isopropylthio phenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. A general synthetic route includes:

- Formation of the Pyrazole Ring : Achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Synthesis of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Final Coupling : The thiazole derivative is further reacted with an isopropylthio-substituted phenyl acetamide to yield the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit various kinases involved in cancer proliferation. Notably, antiproliferative activity has been observed against several cancer cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 10.5 |

| MCF-7 | Breast Cancer | 12.3 |

| HeLa | Cervical Cancer | 8.7 |

These findings suggest that the compound may effectively inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 14 | 128 |

These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have suggested that it may effectively bind to key kinases such as c-Met and VEGFR-2, inhibiting their activity and thus reducing tumor cell proliferation. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- In Vitro Studies : A recent study demonstrated that derivatives showed significant cytotoxic effects on T-47D (breast cancer human cell line), with IC50 values ranging from 5 to 15 µM depending on the substituents on the pyrazole and thiazole rings.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, highlighting its potential as an effective therapeutic agent.

- Antimicrobial Efficacy : In another study focused on antimicrobial properties, compounds were tested against resistant strains of bacteria, showing promising results in inhibiting growth at lower concentrations than traditional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide and thiazole derivatives, emphasizing synthesis, physicochemical properties, and structural features.

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability The isopropylthio group in the target compound provides greater lipophilicity compared to polar groups like urea (10d) or hydrochloride (ACI-INT-77), which may enhance blood-brain barrier penetration .

Synthetic Efficiency

- High-yield syntheses (>90%) are observed in piperazine-linked thiazole derivatives (e.g., 10d and 10e) due to stable intermediates and optimized coupling conditions . The target compound’s synthesis likely requires multi-step protocols involving pyrazole-thiazole coupling and thioether formation, which may reduce overall yield.

Crystallographic and Supramolecular Features

- The dihedral angle (61.8°) in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide disrupts coplanarity, reducing π-stacking but enabling N–H⋯N dimerization, which stabilizes crystal lattices . The target compound’s pyrazole-thiazole-ethyl backbone likely adopts a more planar conformation, favoring π-π interactions critical for binding to flat enzymatic pockets.

Q & A

Basic: What are the optimal synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone derivatives) under reflux in ethanol .

- Step 2: Functionalization of the thiazole ring with pyrazole via nucleophilic substitution, using pyrazole-1-carbaldehyde and a coupling agent like EDCI/HOBt in DMF .

- Step 3: Introduction of the isopropylthio-phenyl group via thioetherification. For example, reacting 4-mercaptophenylacetamide with isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMSO) .

- Final Step: Amide bond formation between intermediates using carbodiimide-based coupling agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.